H-Orn(Z)-obzl hcl H-Orn(Z)-obzl hcl N-(alpha-L-aspartyl)-2-naphthylamine is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-aspartic acid derivative. It is a conjugate acid of a N-(alpha-L-aspartyl)-2-naphthylamine(1-).
Brand Name: Vulcanchem
CAS No.: 63594-37-6
VCID: VC21542379
InChI: InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

H-Orn(Z)-obzl hcl

CAS No.: 63594-37-6

VCID: VC21542379

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

H-Orn(Z)-obzl hcl - 63594-37-6

Description

H-Orn(Z)-OBzl·HCl, also known as N5-[(phenylmethoxy)carbonyl]-L-ornithine benzyl ester hydrochloride, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its protected form, which allows for selective deprotection and coupling reactions. The compound is crucial in the synthesis of peptides and proteins, particularly where ornithine residues are required.

Synthesis and Applications

The synthesis of H-Orn(Z)-OBzl·HCl typically involves the reaction of L-ornithine with benzyloxycarbonyl chloride (Cbz-Cl) to introduce the Z protecting group, followed by esterification with benzyl alcohol to form the benzyl ester. This compound is then converted into its hydrochloride salt for stability and ease of handling.

H-Orn(Z)-OBzl·HCl is used in peptide synthesis to introduce ornithine residues into peptides. The Z protecting group can be removed under mild conditions using hydrogenation or palladium-catalyzed deprotection, allowing for further coupling reactions without racemization.

Research Findings

Research in peptide synthesis often focuses on optimizing conditions to minimize racemization and improve coupling efficiencies. Studies have shown that the choice of solvent and coupling reagents can significantly affect the outcome of peptide synthesis reactions . For instance, solvents like N-methylpyrrolidone (NMP) and dichloromethane (DCM) are commonly used due to their ability to dissolve a wide range of compounds and facilitate efficient coupling reactions.

SolventRacemization Rate
NMPGenerally low
DCMModerate
THFVaries depending on conditions
CAS No. 63594-37-6
Product Name H-Orn(Z)-obzl hcl
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Standard InChI InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
Standard InChIKey YRMVHTZHFWHHIU-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N
SMILES C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
Synonyms L-Asparticacidalpha-(beta-naphthylamide);635-91-6;Asparticacidbeta-naphthylamide;H-Asp-betaNA;(S)-3-Amino-4-(2-naphthylamino)-4-oxobutyricacid;L-ASPARTICACIDALPHA-;A8027_SIGMA;L-asparticacid2-naphthylamide;CHEBI:90425;CTK8G0509;L-asparticacidbeta-naphthylamide;ZINC6118785;7298AH;L-asparticacid1-(2-naphthylamide);N-naphthalen-2-yl-L-alpha-asparagine;L-asparticacidalpha-(2-naphthylamide);N-(2-Naphthyl)-L-asparticacidalpha-amide
PubChem Compound 56777389
Last Modified Aug 15 2023

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